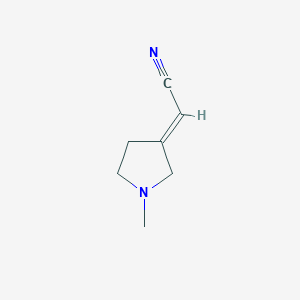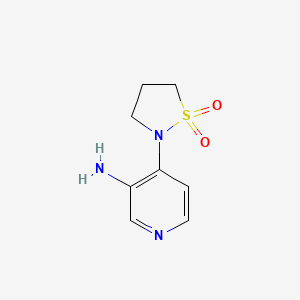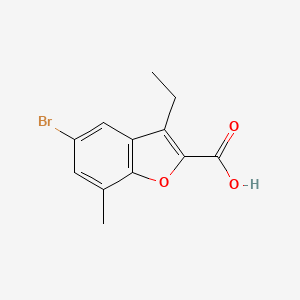
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione (4-BMPPD) is a synthetic compound first synthesized in 1995. It is a member of the piperidine family of compounds, which are derivatives of piperidine, an alkaloid found in the black pepper plant. 4-BMPPD has been studied for its potential use in a variety of applications, including as an analgesic, anti-inflammatory, and anticonvulsant. In addition, 4-BMPPD has been studied for its potential to act as a pharmacological tool to study the effects of drugs on the central nervous system.
Aplicaciones Científicas De Investigación
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant. It has been found to have antinociceptive effects in animal models, which suggests that it may be useful as an analgesic. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to reduce inflammation in animal models, suggesting that it may be useful as an anti-inflammatory agent. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to have anticonvulsant effects in animal models, suggesting that it may be useful as an anticonvulsant.
Mecanismo De Acción
The exact mechanism of action of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is not yet fully understood. However, it is believed to act by modulating the activity of the neurotransmitter serotonin in the brain. Specifically, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to inhibit the reuptake of serotonin, which leads to increased levels of serotonin in the brain. This increased serotonin activity is believed to be responsible for the antinociceptive, anti-inflammatory, and anticonvulsant effects of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which is believed to be responsible for its antinociceptive, anti-inflammatory, and anticonvulsant effects. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to reduce levels of the neurotransmitter dopamine in the brain, which may be responsible for its sedative effects. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has been found to increase levels of the neurotransmitter norepinephrine in the brain, which may be responsible for its stimulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is stable and can be stored for long periods of time without degradation. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is relatively non-toxic, making it safe to use in laboratory experiments. On the other hand, one limitation of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is that its effects are relatively short-lived, making it difficult to study its long-term effects.
Direcciones Futuras
The potential applications of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione are still being explored. One potential future direction is the development of new analogs of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione that may have improved pharmacological properties. In addition, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione may be studied for its potential use as a therapeutic agent for a variety of conditions, such as pain, inflammation, and epilepsy. Furthermore, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione may be studied for its potential use as a pharmacological tool to study the effects of drugs on the central nervous system. Finally, 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione may be studied for its potential use in drug discovery and development.
Métodos De Síntesis
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is synthesized through a three-step process. In the first step, a piperidine ring is formed by the condensation of 4-methoxybenzaldehyde and piperidine. In the second step, the piperidine ring is reacted with bromine to form 4-bromo-4-methoxyphenylpiperidine. In the third and final step, the 4-bromo-4-methoxyphenylpiperidine is reacted with 2,6-dione to form 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione. The reaction is carried out in an anhydrous solvent, such as ethyl acetate, and the product is purified by column chromatography.
Propiedades
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSHLLOOFBEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)



![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)


![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
